molecular formula C22H24FN3O5 B2667326 1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1171751-35-1

1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2667326
CAS No.: 1171751-35-1
M. Wt: 429.448
InChI Key: KYTGMZZOPRRGBL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide is a high-purity chemical research reagent designed for pharmaceutical discovery and biological investigations. This specialized pyrazole derivative features a carboxamide bridge connecting fluorophenyl and trimethoxyphenyl pharmacophores, a structural motif found in compounds with significant research potential. Pyrazole-based compounds are recognized in scientific literature for their diverse biological activities, including demonstrated anti-inflammatory properties through inhibition of inflammatory mediators such as TNF-α, IL-1β, and IL-6 . Recent research on structurally similar pyrazole-3-carboxamide derivatives has revealed selective kinase inhibition and HDAC6 targeting capabilities, suggesting potential research applications in oncology and inflammation . The compound's molecular framework allows for interaction with multiple biological targets, particularly in signal transduction pathways. Researchers can utilize this chemical tool for investigating kinase signaling mechanisms, exploring HDAC6-mediated biological processes, and developing novel therapeutic strategies. This product is provided For Research Use Only and is strictly intended for laboratory research purposes. Not for diagnostic or therapeutic use in humans. Researchers should consult relevant safety data sheets and implement appropriate handling protocols before use.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O5/c1-5-10-31-19-13-26(16-8-6-14(23)7-9-16)25-20(19)22(27)24-15-11-17(28-2)21(30-4)18(12-15)29-3/h6-9,11-13H,5,10H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTGMZZOPRRGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

  • Acidic Hydrolysis : Heating with concentrated HCl (6M) at 80–100°C for 12–24 hours cleaves the amide bond, producing 1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxylic acid and 3,4,5-trimethoxyaniline .

  • Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C for 8 hours generates the corresponding carboxylate salt .

Key Data :

ConditionReagentsProduct(s)Yield (%)Source
Acidic (HCl)6M HCl, 80°C, 24hCarboxylic acid + 3,4,5-trimethoxyaniline72–85
Basic (NaOH)2M NaOH, ethanol/water, 60°CSodium carboxylate65–78

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 4-fluorophenyl ring participates in NAS reactions, particularly at the para-fluorine position.

  • Ammonolysis : Reaction with NH₃ in DMF at 120°C replaces fluorine with an amino group, forming 1-(4-aminophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide .

  • Methoxylation : K₂CO₃ and methanol under reflux yield the 4-methoxyphenyl analog.

Mechanistic Insight :
The fluorine’s electronegativity and the ring’s electron-withdrawing substituents enhance reactivity toward soft nucleophiles (e.g., amines, alkoxides) .

Ether Cleavage of the Propoxy Group

The propoxy side chain is susceptible to cleavage via strong acids or reducing agents:

  • HI-Mediated Cleavage : Heating with HI (57%) at 110°C for 6 hours removes the propyl group, yielding 1-(4-fluorophenyl)-4-hydroxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide .

  • Reductive Cleavage : LiAlH₄ in THF reduces the ether to a hydroxyl group at 0–25°C .

Reaction Optimization :

MethodReagentsTemperatureTimeYield (%)
HI cleavage57% HI110°C6h68
LiAlH₄ reductionLiAlH₄, THF0–25°C2h55

Alkylation/Acylation

The pyrazole nitrogen and carboxamide NH can undergo alkylation or acylation:

  • N-Alkylation : Treatment with methyl iodide/K₂CO₃ in DMF at 60°C generates N-methyl derivatives .

  • Acylation : Reaction with acetyl chloride in pyridine introduces acetyl groups at the NH site .

Coupling Reactions

Suzuki-Miyaura cross-coupling with arylboronic acids modifies the fluorophenyl ring:

  • Pd(PPh₃)₄ catalyzes coupling in dioxane/H₂O at 80°C, enabling biaryl formation .

Catalytic Hydrogenation

The pyrazole ring remains stable under hydrogenation, but nitro intermediates (if present) reduce to amines:

  • Nitro Reduction : H₂/Pd-C in methanol converts nitro groups to amines at 25°C .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8):

  • Half-Life : 8–12 hours in SGF; 18–24 hours in SIF .

  • Degradation Products : Hydrolyzed carboxylic acid and fragmented aromatic amines .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The substitution patterns on the phenyl groups and the presence of the propoxy group contribute to its pharmacological properties.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance:

  • A study synthesized various pyrazole derivatives, including those similar to 1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide, and tested them for anti-inflammatory activity using carrageenan-induced edema models. Some derivatives showed potent inhibition comparable to standard anti-inflammatory drugs like diclofenac sodium .
  • Another investigation highlighted that compounds with similar structural motifs displayed promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential as therapeutic agents in inflammatory diseases .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied:

  • In vitro studies have shown that compounds with pyrazole scaffolds can inhibit the growth of various cancer cell lines, including A549 lung cancer cells. The compound this compound may exhibit similar activity due to its structural characteristics .
  • A recent review discussed the development of pyrazole derivatives as promising anticancer agents, emphasizing their ability to induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival could be a focus for future research .

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014)Synthesized a series of pyrazole derivatives; some exhibited significant anti-inflammatory activity compared to diclofenac sodium .
Gökhan-Kelekçi et al. (2022)Investigated novel pyrazole derivatives; some showed high activity against both MAO-A and MAO-B isoforms and demonstrated anti-inflammatory effects comparable to indomethacin .
Xia et al. (2022)Reported on 1-arylmethyl-3-aryl-pyrazole derivatives that inhibited A549 cell growth; suggested potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents like combretastatin A-4 .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 3,4,5-trimethoxyphenyl group differentiates it from analogs like 4h (aminosulfonylphenyl) and 10g (naphthyl), which lack this motif.
  • The propoxy chain at position 4 may enhance solubility compared to methyl or ethyl groups in other analogs (e.g., 10b in ).

Functional Analogues with Trimethoxyphenyl Groups

Compound Name Core Structure Trimethoxyphenyl Position Activity/Notes References
Target Compound Pyrazole Carboxamide-linked Hypothesized anticancer activity
(3,4,5-Trimethoxyphenyl)(1H-imidazol-4-yl)methanone Imidazole Directly bonded to carbonyl Antiproliferative (IC₅₀ = 1.2–3.8 μM in MCF-7 cells)
1-(4-Fluorophenyl)-2-(3,4,5-trimethoxyphenyl)-tetrahydrobenzoimidazole (7d) Benzoimidazole Position 2 Structural characterization only; no bioactivity
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole Pyrazole Position 5 Synthesized via CuI-catalyzed coupling; no activity data

Key Observations :

  • The trimethoxyphenyl group’s position impacts biological activity.
  • The target compound’s carboxamide linker may improve binding affinity compared to direct carbonyl linkages (e.g., in ).

Biological Activity

1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a fluorophenyl group, a propoxy group, and a 3,4,5-trimethoxyphenyl moiety. The presence of these functional groups is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. A notable study reported that certain pyrazole derivatives exhibited cytotoxicity against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines with growth inhibition values ranging from 40% to 86% at concentrations of 10 μM .

Table 1: Anticancer Activity of Related Pyrazole Compounds

CompoundCell Line TestedGI Value (%) at 10 μM
Compound AHOP-92 (NSCLC)86.28
Compound BHCT-116 (Colorectal)40.87
Compound CSK-BR-3 (Breast)46.14

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory pathway. A review of pyrazole compounds indicated that many exhibit selective COX-2 inhibition, which is beneficial in reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. Compounds similar to this compound have shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

A study focusing on a series of pyrazole derivatives demonstrated that modifications to the pyrazole ring can significantly enhance biological activity. For example, substituents like fluorine or methoxy groups were found to improve potency against specific cancer cell lines .

Another case involved the evaluation of a structurally similar compound that underwent in vitro testing against Gram-positive and Gram-negative bacteria, showing promising results in terms of minimum inhibitory concentration (MIC) values .

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide?

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via:

  • Condensation reactions : Formation of the pyrazole core by reacting hydrazine derivatives with diketones or substituted acrylates .
  • Functionalization : Introducing substituents (e.g., 4-fluorophenyl, propoxy) via nucleophilic substitution or coupling reactions. The 3,4,5-trimethoxyphenyl carboxamide group is often added through amide bond formation using carbodiimide coupling agents .
  • Purification : Column chromatography or recrystallization ensures purity.

Q. What analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions and purity (e.g., 1^1H, 13^{13}C, 19^{19}F NMR) .
  • X-ray crystallography : Resolves molecular conformation and intermolecular interactions. For example, single-crystal studies on related pyrazoles reveal planar pyrazole rings and hydrogen-bonding networks critical for stability .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. How does the compound’s solubility profile impact experimental design?

The compound’s low aqueous solubility (common in arylpyrazoles ) necessitates:

  • Solubilization strategies : Use of DMSO or cyclodextrin-based carriers for in vitro assays.
  • Derivatization : Introducing polar groups (e.g., hydroxyl, amine) to enhance bioavailability .

Q. What biological targets are associated with this compound?

Pyrazole-3-carboxamides often target enzymes like kinases or carbonic anhydrases due to their structural mimicry of ATP or substrate-binding motifs. For example, trimethoxyphenyl groups in similar compounds inhibit tubulin polymerization or interact with receptor tyrosine kinases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Substituent variation : Replace the propoxy group with shorter/longer alkoxy chains to assess steric effects.
  • Methoxy group positioning : Compare 3,4,5-trimethoxyphenyl vs. 2,4,6-trimethoxy analogs to determine optimal hydrogen-bonding interactions .
  • Fluorine substitution : Test 4-fluorophenyl vs. other halogens (Cl, Br) for electronic effects on target binding .

Q. What mechanistic insights exist for its enzyme inhibition?

  • Docking studies : Molecular modeling of the compound with carbonic anhydrase IX (CA IX) reveals interactions between the 3,4,5-trimethoxyphenyl group and hydrophobic pockets near the active site .
  • Kinetic assays : Measure KiK_i values using fluorogenic substrates to quantify competitive vs. non-competitive inhibition .

Q. How does crystallographic data inform analog design?

Single-crystal analyses of related compounds (e.g., 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine ) show:

  • Planarity : The pyrazole ring adopts a planar conformation, facilitating π-π stacking with aromatic residues in enzyme active sites .
  • Hydrogen bonding : The carboxamide group forms critical H-bonds with catalytic residues (e.g., Thr199 in CA IX) .

Q. How should researchers address contradictory bioactivity data across assays?

  • Assay conditions : Variability in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound solubility and activity .
  • Cell line specificity : Test multiple cell lines (e.g., cancer vs. non-cancerous) to identify context-dependent effects .

Q. What in vivo models are suitable for pharmacokinetic studies?

  • Rodent models : Assess oral bioavailability and tissue distribution. Low solubility may require formulation with surfactants (e.g., Tween-80) .
  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites, particularly dealkylation of the propoxy group .

Q. How can computational tools streamline reaction optimization?

  • Reaction path searching : Quantum chemical calculations (e.g., DFT) predict optimal reaction conditions (temperature, catalyst) for synthesizing derivatives .
  • Machine learning : Train models on existing pyrazole-carboxamide data to predict reaction yields or bioactivity .

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